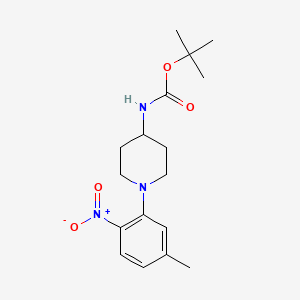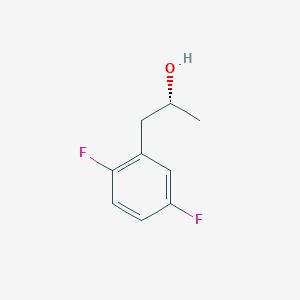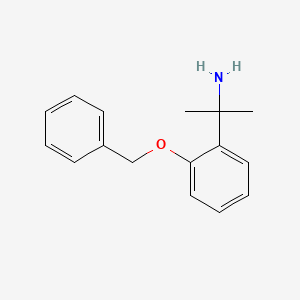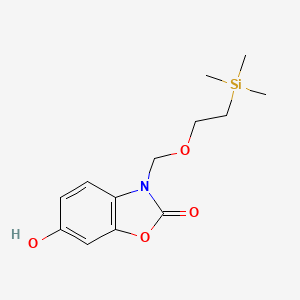
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d]oxazole core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the trimethylsilyl group and the hydroxy group adds to its chemical versatility, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or ester
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazole ring can lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxybenzo[d]oxazol-2(3H)-one: Lacks the trimethylsilyl group, making it less hydrophobic.
3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]oxazol-2(3H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capability.
Uniqueness
The presence of both the hydroxy group and the trimethylsilyl group in 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one makes it unique
Properties
Molecular Formula |
C13H19NO4Si |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)7-6-17-9-14-11-5-4-10(15)8-12(11)18-13(14)16/h4-5,8,15H,6-7,9H2,1-3H3 |
InChI Key |
LNOHRXUUMONMEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
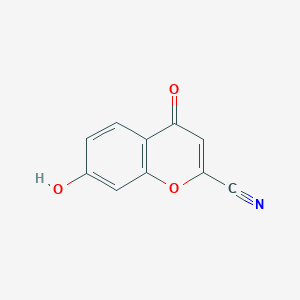
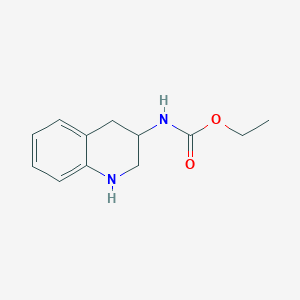
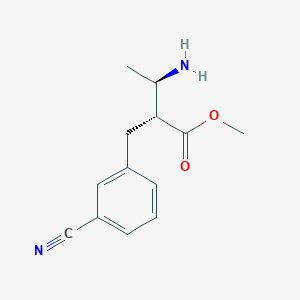
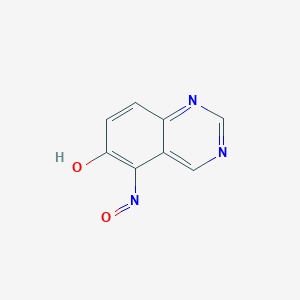
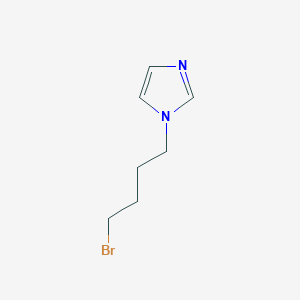
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
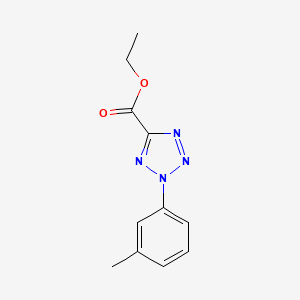
![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)
![(R)-2-(benzo[d][1,3]dioxole-6-carboxamido)-4-methylpentanoic Acid](/img/structure/B8545169.png)
